molecular formula C7H12O B13408354 4-Heptenal CAS No. 929-22-6

4-Heptenal

Cat. No.: B13408354
CAS No.: 929-22-6
M. Wt: 112.17 g/mol
InChI Key: VVGOCOMZRGWHPI-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptenal can be synthesized through several methods. One common approach involves the oxidation of heptanal using mild oxidizing agents. Another method includes the hydroformylation of hexene , followed by selective oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For instance, the hydroformylation of 1-hexene in the presence of a rhodium catalyst can yield this compound. This process involves the addition of a formyl group to the hexene, followed by oxidation to form the aldehyde .

Chemical Reactions Analysis

Types of Reactions: 4-Heptenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to heptanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to heptanol using reducing agents such as sodium borohydride.

    Addition Reactions: The double bond in this compound allows for addition reactions, such as hydrogenation to form heptanal.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Hydrogenation: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

    Heptanoic acid: from oxidation.

    Heptanol: from reduction.

    Heptanal: from hydrogenation.

Comparison with Similar Compounds

    Heptanal: A saturated aldehyde with a similar carbon chain but lacks the double bond.

    Hexenal: An unsaturated aldehyde with a six-carbon chain.

    Nonenal: An unsaturated aldehyde with a nine-carbon chain.

Comparison: 4-Heptenal is unique due to its double bond at the fourth position, which imparts distinct chemical reactivity and aroma characteristics. Unlike heptanal, which is fully saturated, this compound can participate in addition reactions due to its unsaturation. Compared to hexenal and nonenal, this compound has a different chain length, influencing its volatility and olfactory properties .

Properties

CAS No.

929-22-6

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC=O

Canonical SMILES

CCC=CCCC=O

Origin of Product

United States

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